Ethyl 1-chloroisoquinoline-3-carboxylate
Overview
Description
Ethyl 1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of isoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Reduction Reactions: Products include reduced isoquinoline derivatives.
Oxidation Reactions: Products include isoquinoline carboxylic acids.
Scientific Research Applications
Ethyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 1-chloroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl isoquinoline-3-carboxylate: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloroisoquinoline: Lacks the ethyl carboxylate group, affecting its solubility and reactivity.
Isoquinoline-3-carboxylic acid: Lacks the ethyl and chlorine groups, leading to different chemical properties and applications.
This compound is unique due to the presence of both the chlorine and ethyl carboxylate groups, which confer specific reactivity and applications in various fields of research and industry .
Biological Activity
Ethyl 1-chloroisoquinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 235.67 g/mol. The compound features an isoquinoline ring system substituted with an ethyl carboxylate group and a chlorine atom, which may enhance its reactivity and interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of both the chloro and carboxylate groups is believed to enhance binding interactions, potentially leading to various pharmacological effects. Current research is focused on elucidating the specific pathways through which this compound exerts its effects, particularly in relation to enzyme inhibition and receptor modulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives of isoquinoline compounds have shown minimum inhibitory concentration (MIC) values ranging from to mg/mL against these pathogens .
- Anticancer Properties : this compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell survival .
- Opioid Receptor Modulation : Some isoquinoline derivatives have been studied for their ability to act as ligands for opioid receptors, indicating potential applications in pain management or addiction treatment .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics:
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Pseudomonas aeruginosa | 22 | |
Klebsiella pneumoniae | 25 |
This highlights the compound's potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported an IC50 value of approximately 15 µM in human lung carcinoma cells:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung carcinoma) | 15 |
MCF-7 (Breast carcinoma) | 20 |
These findings suggest that the compound may inhibit tumor growth through specific molecular interactions.
Properties
IUPAC Name |
ethyl 1-chloroisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEXRFKWVZFFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734009 | |
Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256353-08-8 | |
Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-chloroisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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